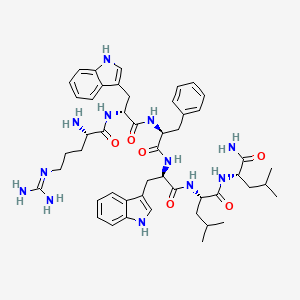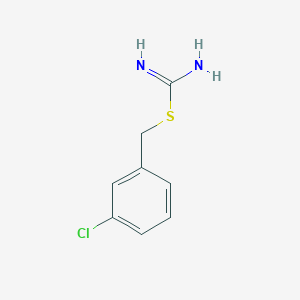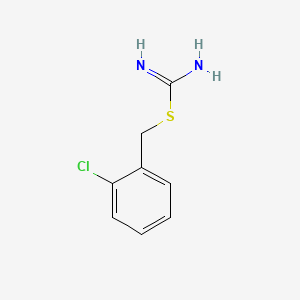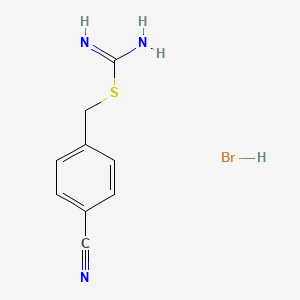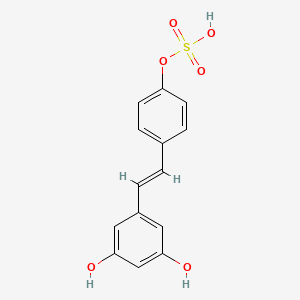
trans-Resveratrol 4'-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Resveratrol 4’-sulfate: is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is well-known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. The sulfation of resveratrol to form trans-Resveratrol 4’-sulfate enhances its solubility and bioavailability, making it a significant compound for further research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-Resveratrol 4’-sulfate typically involves the sulfation of trans-resveratrol. One common method includes reacting trans-resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures. The reaction proceeds as follows:
Dissolution: Dissolve trans-resveratrol in DMF.
Addition of Sulfating Agent: Add sulfur trioxide-pyridine complex slowly to the solution while maintaining the temperature below 0°C.
Reaction: Allow the reaction to proceed for several hours.
Quenching and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify it using column chromatography.
Industrial Production Methods
Industrial production of trans-Resveratrol 4’-sulfate may involve similar chemical processes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and scalability. Additionally, biotechnological methods using engineered microorganisms to produce sulfated resveratrol derivatives are being explored for more sustainable and cost-effective production .
化学反应分析
Types of Reactions
trans-Resveratrol 4’-sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to resveratrol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfate group under basic conditions[][3].
Major Products Formed
Oxidation: Produces quinones and other oxidative metabolites.
Reduction: Yields resveratrol and other reduced forms.
Substitution: Forms various resveratrol derivatives depending on the nucleophile used[][3].
科学研究应用
Chemistry
In chemistry, trans-Resveratrol 4’-sulfate is used as a model compound to study sulfation reactions and the behavior of sulfated polyphenols. It serves as a reference standard in analytical chemistry for the quantification and identification of sulfated metabolites in biological samples .
Biology
Biologically, trans-Resveratrol 4’-sulfate is studied for its role in cellular metabolism and its effects on various biological pathways. It is used in research to understand the metabolism of resveratrol and its derivatives in the human body .
Medicine
In medicine, trans-Resveratrol 4’-sulfate is investigated for its potential therapeutic effects. Studies have shown that it retains some of the beneficial properties of resveratrol, such as anti-inflammatory and antioxidant activities, making it a candidate for drug development .
Industry
Industrially, trans-Resveratrol 4’-sulfate is used in the formulation of dietary supplements and functional foods. Its enhanced solubility and stability compared to resveratrol make it an attractive ingredient for health products .
作用机制
The mechanism of action of trans-Resveratrol 4’-sulfate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes and cytokines.
Cell Signaling Modulation: Influences signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
相似化合物的比较
Similar Compounds
trans-Resveratrol: The parent compound, known for its health benefits but with lower bioavailability.
cis-Resveratrol: An isomer of resveratrol with different biological activities.
Resveratrol 3-O-glucuronide: Another metabolite of resveratrol with distinct pharmacokinetic properties.
Uniqueness
trans-Resveratrol 4’-sulfate is unique due to its enhanced solubility and stability, which improve its bioavailability compared to trans-resveratrol. Its sulfated form allows it to be more readily absorbed and utilized in the body, making it a more effective compound for therapeutic applications .
属性
分子式 |
C14H12O6S |
|---|---|
分子量 |
308.31 g/mol |
IUPAC 名称 |
[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ |
InChI 键 |
KOTTWDFKZULRPN-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852947.png)
![[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B10852955.png)
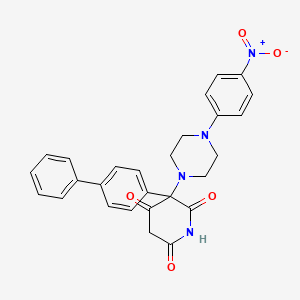
![8-(3-Chlorophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B10852964.png)
![3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10852968.png)
![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)
![(S)-N-((S)-1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-1-((R)-2-(methylamino)-3-phenylpropanoyl)pyrrolidine-2-carboxamide](/img/structure/B10852983.png)
![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)
![[2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852992.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)
